molecular formula C7H6BrN5O3 B13915472 Methyl (3-bromo-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)carbamate

Methyl (3-bromo-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)carbamate

Katalognummer: B13915472
Molekulargewicht: 288.06 g/mol
InChI-Schlüssel: SMKHIGHTXSLKAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (3-bromo-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)carbamate is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-d]pyrimidine core with a bromine atom at the 3-position, a keto group at the 7-position, and a carbamate group at the 5-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3-bromo-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)carbamate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-1H-pyrazolo[4,3-d]pyrimidin-7-one with methyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired carbamate derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (3-bromo-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The keto group at the 7-position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the carbamate group, leading to the formation of corresponding urea derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., dimethylformamide).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).

Major Products Formed

    Substitution: Amino or thio derivatives of the pyrazolopyrimidine core.

    Reduction: Hydroxy derivatives of the pyrazolopyrimidine core.

    Oxidation: Urea derivatives of the pyrazolopyrimidine core.

Wissenschaftliche Forschungsanwendungen

Methyl (3-bromo-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.

    Medicine: Explored for its anticancer properties, given its ability to inhibit cell proliferation in certain cancer cell lines.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of methyl (3-bromo-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)carbamate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have an additional triazole ring, which can enhance their potency as enzyme inhibitors.

Uniqueness

Methyl (3-bromo-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)carbamate is unique due to the presence of the bromine atom and the carbamate group, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a kinase inhibitor make it a valuable compound in scientific research.

Biologische Aktivität

Methyl (3-bromo-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)carbamate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications in medicinal chemistry, particularly focusing on its anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with bromoacetyl compounds followed by carbamate formation. The detailed synthetic pathway can be optimized based on the availability of starting materials and desired yields.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes findings related to its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
MDA-MB-231 (Breast)2.43 - 7.84Microtubule destabilization
HepG2 (Liver)4.98 - 14.65Induction of apoptosis
LLC-PK1 (Non-cancerous)>20Selectivity for cancer cells

The compound exhibited significant growth inhibition in breast cancer MDA-MB-231 and liver cancer HepG2 cell lines, suggesting selective cytotoxicity towards malignant cells compared to non-cancerous cells .

The anticancer activity is primarily attributed to the compound's ability to destabilize microtubules, which is crucial for cell division. This effect leads to apoptosis in cancer cells as evidenced by increased caspase-3 activity and morphological changes observed during studies . Cell cycle analysis revealed that the compound caused arrest in the G2/M phase, further supporting its role as a microtubule-targeting agent.

Case Studies

  • Study on MDA-MB-231 Cells : In a controlled laboratory setting, this compound was tested at varying concentrations. At 10 μM concentration, it enhanced caspase activity by 1.33 to 1.57 times compared to control groups, indicating a strong apoptotic effect .
  • In Vivo Studies : Preliminary in vivo studies have shown that similar pyrazole derivatives exhibit antitumor effects in animal models. Although specific data on this compound is limited, related compounds have demonstrated significant tumor regression and improved survival rates in treated subjects .

Molecular Modeling Studies

Molecular docking studies reveal that this compound binds effectively at the colchicine-binding site of tubulin proteins with a binding affinity of ΔG = -10.08 kcal/mol. This binding profile suggests that the compound could serve as a lead structure for developing new anticancer agents targeting microtubule dynamics .

Eigenschaften

Molekularformel

C7H6BrN5O3

Molekulargewicht

288.06 g/mol

IUPAC-Name

methyl N-(3-bromo-7-oxo-2,6-dihydropyrazolo[4,3-d]pyrimidin-5-yl)carbamate

InChI

InChI=1S/C7H6BrN5O3/c1-16-7(15)11-6-9-2-3(5(14)10-6)12-13-4(2)8/h1H3,(H,12,13)(H2,9,10,11,14,15)

InChI-Schlüssel

SMKHIGHTXSLKAY-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)NC1=NC2=C(NN=C2C(=O)N1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.